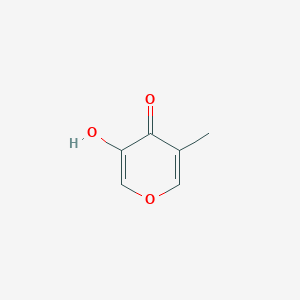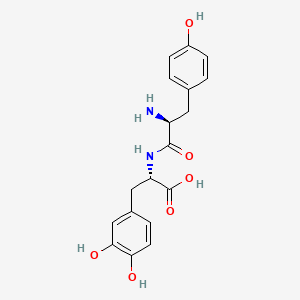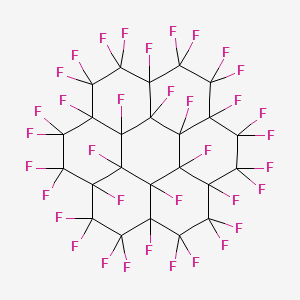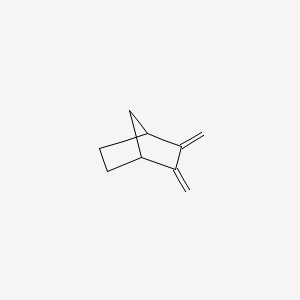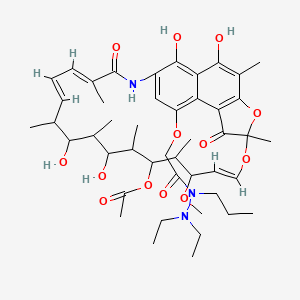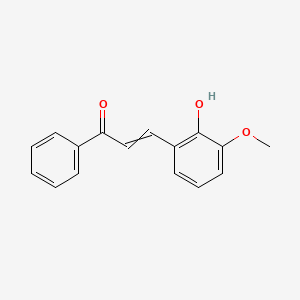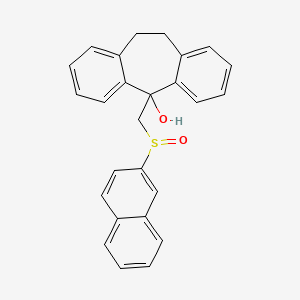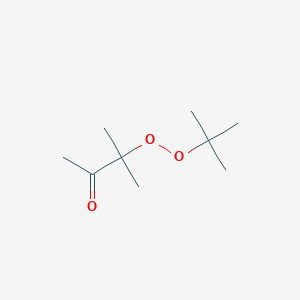
2-Methylcyclohepta-2,4,6-triene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcyclohepta-2,4,6-triene-1-thione is an organic compound with the molecular formula C8H8S. It is a derivative of cycloheptatriene, where a sulfur atom replaces the oxygen atom in the carbonyl group, forming a thione.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohepta-2,4,6-triene-1-thione can be achieved through several methods. One common approach involves the reaction of cycloheptatriene with sulfurizing agents under controlled conditions. For example, the reaction of cycloheptatriene with elemental sulfur or sulfur dichloride can yield the desired thione compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylcyclohepta-2,4,6-triene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the cycloheptatriene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cycloheptatriene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylcyclohepta-2,4,6-triene-1-thione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Methylcyclohepta-2,4,6-triene-1-thione involves its interaction with molecular targets through its thione group. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical pathways, influencing its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropone (Cyclohepta-2,4,6-trien-1-one): Similar structure but contains an oxygen atom instead of sulfur.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): Contains an additional hydroxyl group.
Cycloheptatriene: The parent compound without the thione group
Uniqueness
2-Methylcyclohepta-2,4,6-triene-1-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous .
Eigenschaften
CAS-Nummer |
42604-47-7 |
|---|---|
Molekularformel |
C8H8S |
Molekulargewicht |
136.22 g/mol |
IUPAC-Name |
2-methylcyclohepta-2,4,6-triene-1-thione |
InChI |
InChI=1S/C8H8S/c1-7-5-3-2-4-6-8(7)9/h2-6H,1H3 |
InChI-Schlüssel |
QBPKOVSLJQGNDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=CC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


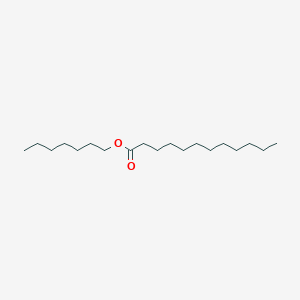
![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)
![4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14668629.png)


![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
